Sodium bitartrate monohydrate
Overview
Description
Scientific Research Applications
Sodium bitartrate monohydrate has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
Sodium bitartrate monohydrate, also known as Sodium hydrogen tartrate monohydrate or Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate, is primarily used in laboratory settings and for the synthesis of substances . .
Mode of Action
It’s known that this compound can be used as an analytical reagent in a test for ammonium cation, which gives a white precipitate .
Biochemical Pathways
As an analytical reagent, it may interact with certain biochemical pathways during testing procedures .
Pharmacokinetics
It’s known that this compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
As an analytical reagent, it can cause a reaction that results in a white precipitate when testing for ammonium cation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that this compound is soluble in water , so the presence of water can influence its action. Additionally, this compound is combustible, and the development of hazardous combustion gases or vapors is possible in the event of fire .
Biochemical Analysis
Biochemical Properties
Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in reactions with enzymes such as dehydrogenases and oxidoreductases, which facilitate the conversion of substrates into products through oxidation-reduction processes . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects are essential for understanding how cells respond to different stimuli and maintain their functional integrity.
Molecular Mechanism
The molecular mechanism of Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, altering their activity and thereby influencing metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Metabolic Pathways
Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is vital for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, making it essential to study these aspects for potential therapeutic use.
Subcellular Localization
Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localizations are crucial for understanding how the compound exerts its effects and for designing targeted therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium bitartrate monohydrate can be synthesized by reacting tartaric acid with sodium hydroxide or sodium carbonate. The reaction involves dissolving tartaric acid in water and then neutralizing a portion of the solution with sodium carbonate decahydrate. The resulting solution is filtered, and the filtrate is added to the remaining tartaric acid solution. Crystals are precipitated by suction filtration and dried at room temperature to obtain sodium hydrogen tartrate .
Industrial Production Methods
In industrial settings, the production of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in large quantities for use in various applications, including as a reagent in biochemical research and as an acidity regulator in the food industry .
Chemical Reactions Analysis
Types of Reactions
Sodium bitartrate monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions may produce various alcohols .
Comparison with Similar Compounds
Similar Compounds
- Sodium hydrogen L-tartrate
- Sodium bitartrate
- L-Tartaric acid sodium salt
- Sodium tartrate monobasic monohydrate
Uniqueness
Sodium bitartrate monohydrate is unique due to its specific chemical structure and properties. It has distinct solubility characteristics and reactivity compared to other similar compounds. Its ability to act as a chelating agent and participate in various chemical reactions makes it valuable in scientific research and industrial applications .
Properties
IUPAC Name |
sodium;2,3,4-trihydroxy-4-oxobutanoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVQEXSQFBTIRD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635539 | |
Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-98-2 | |
Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the crystal structure of sodium hydrogen tartrate monohydrate?
A: Sodium hydrogen (+)-tartrate monohydrate forms a network polymer structure. All tartrate oxygen atoms, except for the protonated carboxyl oxygen, participate in bonding with four distinct sodium complexes. Each sodium ion is coordinated to eight oxygen atoms, forming a distorted bi-face capped trigonal prismatic geometry. The water molecule plays a crucial role by completing the sodium coordination sphere and participating in multiple hydrogen bonds. [] This structure differs from the anhydrous univalent cation (+)-tartrate salts (K+, Rb+, Cs+, Tl+, NH4+), highlighting the influence of the water molecule on the crystal packing. []
Q2: How does the structure of sodium hydrogen tartrate monohydrate compare to similar compounds?
A: While sodium hydrogen (+)-tartrate monohydrate forms a hydrate, similar compounds with other univalent cations like potassium, rubidium, cesium, thallium, and ammonium exist as anhydrous salts. [] This difference in hydration impacts the crystal structure and potentially influences properties like solubility and stability.
Q3: What methods have been used to grow single crystals of sodium hydrogen tartrate monohydrate?
A: Researchers have successfully grown single crystals of sodium hydrogen tartrate monohydrate doped with organometallic compounds using the gel growth technique. [] This method allows for controlled crystal growth and the incorporation of dopants, potentially leading to materials with tailored properties.
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